3,5-Di-tert-butyl-4-methoxyphenol 3,5-Di-tert-butyl-4-methoxyphenol
Brand Name: Vulcanchem
CAS No.: 24289-65-4
VCID: VC16228440
InChI: InChI=1S/C15H24O2/c1-14(2,3)11-8-10(16)9-12(13(11)17-7)15(4,5)6/h8-9,16H,1-7H3
SMILES:
Molecular Formula: C15H24O2
Molecular Weight: 236.35 g/mol

3,5-Di-tert-butyl-4-methoxyphenol

CAS No.: 24289-65-4

Cat. No.: VC16228440

Molecular Formula: C15H24O2

Molecular Weight: 236.35 g/mol

* For research use only. Not for human or veterinary use.

3,5-Di-tert-butyl-4-methoxyphenol - 24289-65-4

Specification

CAS No. 24289-65-4
Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
IUPAC Name 3,5-ditert-butyl-4-methoxyphenol
Standard InChI InChI=1S/C15H24O2/c1-14(2,3)11-8-10(16)9-12(13(11)17-7)15(4,5)6/h8-9,16H,1-7H3
Standard InChI Key AAVVRTLPZNMPMH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)O

Introduction

PropertyValue
CAS Number489-01-0
Molecular FormulaC₁₅H₂₄O₂
Molecular Weight236.35 g/mol
SynonymsDTBHA; Topanol 354; 3,5-di-t-butyl-4-hydroxyanisole
EWG’s Food Scores1 (Low hazard)

Historical Context and Discovery

First synthesized in the mid-20th century, this compound gained prominence as a cost-effective antioxidant for rubber and plastics. Its utility expanded into food preservation following regulatory approvals in the 1970s .

Physical and Chemical Properties

Physicochemical Parameters

The compound exhibits a melting point of 102–106°C and a boiling point of 135–140°C at 10 mm Hg . Its density (0.9845 g/cm³) and refractive index (1.5542) align with hydrophobic phenolic derivatives. Solubility is limited to polar organic solvents like methanol, with negligible water solubility (<0.1 mg/L) .

Table 2: Thermodynamic and Solubility Data

PropertyValue
Melting Point102–106°C
Boiling Point135–140°C (10 mm Hg)
Density0.9845 g/cm³
Refractive Index1.5542
Solubility in Methanol>50 mg/mL

Reactivity and Stability

The phenolic -OH group donates hydrogen atoms to quench free radicals, forming stable resonance-stabilized phenoxyl radicals. Autoxidation studies reveal that under aerobic conditions, the compound undergoes ortho-coupling to form dimeric diols, which further oxidize to quinone derivatives . For instance, autoxidation of 4-methoxy-2-t-butylphenol yields 8-methoxy-2,6-di-t-butyldibenzofuran-1,4-quinone as a terminal product .

Synthesis and Production Methods

Industrial Synthesis

The compound is typically synthesized via Friedel-Crafts alkylation of 4-methoxyphenol with tert-butyl chloride in the presence of Lewis acids like AlCl₃ . Recent patents, such as CN103664612A, describe optimized routes using esterification and transetherification to enhance yield (>85%) and purity (>99%) .

Key Reaction Steps:

  • Alkylation:
    4-Methoxyphenol+2 tert-butyl chlorideAlCl33,5-Di-tert-butyl-4-methoxyphenol\text{4-Methoxyphenol} + 2\ \text{tert-butyl chloride} \xrightarrow{\text{AlCl}_3} \text{3,5-Di-tert-butyl-4-methoxyphenol}

  • Purification: Crystallization from methanol removes unreacted starting materials .

Scalability and Challenges

Industrial production faces challenges in controlling regioselectivity, as over-alkylation can yield tri- or tetra-substituted byproducts. Advances in flow chemistry have mitigated this by ensuring precise stoichiometric control .

Applications and Uses

Antioxidant in Polymers and Plastics

The compound extends the lifespan of polyolefins (e.g., polyethylene) by neutralizing peroxyl radicals during thermal processing. Its efficacy surpasses hindered phenols like BHT due to enhanced steric shielding .

Food and Cosmetic Preservation

Regulatory approvals (FDA UNII: 616072TMXY) permit its use as a food additive (E320) to prevent lipid oxidation in oils and snacks. In cosmetics, it stabilizes retinoids and unsaturated fatty acids in creams .

Pharmaceutical Intermediates

It serves as a precursor to phosphine ligands (e.g., bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine) for transition-metal catalysis, enabling cross-coupling reactions in drug synthesis .

Research Findings and Recent Developments

Autoxidation Mechanisms

Studies using electron paramagnetic resonance (EPR) spectroscopy demonstrate that the compound’s radical-scavenging activity follows a proton-coupled electron transfer (PCET) mechanism, with rate constants (kₐₚₚ) of 1.2 × 10⁴ M⁻¹s⁻¹ in lipid matrices .

Derivatives and Advanced Applications

Functionalization with phosphine groups yields ligands for palladium-catalyzed Suzuki-Miyaura couplings, achieving turnover numbers (TON) exceeding 10⁵ in aryl bromide reactions . Additionally, pentaerythritol tetrakis derivatives (e.g., C₇₃H₁₀₈O₁₂) exhibit enhanced thermal stability for aerospace polymers .

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